molecular formula C9H8N2 B154866 4-Phenyl-1H-pyrazole CAS No. 10199-68-5

4-Phenyl-1H-pyrazole

Cat. No. B154866
CAS RN: 10199-68-5
M. Wt: 144.17 g/mol
InChI Key: GPGKNEKFDGOXPO-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazole belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

4-Phenyl-1H-pyrazole has a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol . It has a 5-membered heterocyclic aromatic ring structure with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives target different metabolic pathways of both Gram-positive and Gram-negative bacteria . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

4-Phenyl-1H-pyrazole has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 1 and a Topological Polar Surface Area of 28.7 Ų .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including 4-Phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

Drug Discovery

Pyrazole derivatives are also used in drug discovery . For example, the pyrazole ring is present as the core in a variety of leading drugs such as Celebrex, Sildenafil (Viagra), Ionazlac, Rimonabant, and Difenamizole .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives are used due to their diverse array of agricultural activities .

Coordination Chemistry

Pyrazole derivatives are used in coordination chemistry . They act as bifunctional ligands for metal catalysis .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives are used . They are often used as scaffolds in the synthesis of bioactive chemicals .

Paint and Photographic Industries

Pyrazole derivatives are utilized in paint and photographic industries . They are also used in the development of heat-resistant resins .

Biological Activities

Pyrazole derivatives have been found to exhibit a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Synthesis of Bioactive Chemicals

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Synthesis of Heterocycles

Pyrazole derivatives are used in the synthesis of heterocycles . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .

Anti-Tuberculosis Agents

Pyrazole derivatives have been found to exhibit anti-tuberculosis properties . They are used in the development of drugs for the treatment of tuberculosis .

Anti-Inflammatory Agents

Pyrazole derivatives are used as anti-inflammatory agents . They are used in the development of drugs for the treatment of inflammation .

Antioxidant Agents

Pyrazole derivatives have been found to exhibit antioxidant properties . They are used in the development of drugs for the treatment of conditions related to oxidative stress .

Anti-Tumor Agents

Pyrazole derivatives have been found to exhibit anti-tumor properties . They are used in the development of drugs for the treatment of cancer .

Analgesic Agents

Pyrazole derivatives have been found to exhibit analgesic properties . They are used in the development of drugs for the treatment of pain .

Safety And Hazards

While specific safety and hazard information for 4-Phenyl-1H-pyrazole is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGKNEKFDGOXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144491
Record name 4-Phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1H-pyrazole

CAS RN

10199-68-5
Record name 4-Phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-pyrazole
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Synthesis routes and methods

Procedure details

Vilsmeier reagent was prepared by adding 84 mL (0.9 mol) of phosphous oxychloride to 81g (1.1 mol) of DMF with cooling. The reagent was stirred 5 min. and 40.8 g (0.3 mol) of phenylacetic acid in 150 mL of DMF was added dropwise. The mixture was heated at 70° C. for 18 hr, poured onto ice, made basic with 35% aqueous NaOH, filtered free of a solid by-product, and extracted into methylene chloride. The methylene chloride solution was dried over magnesium sulfate and stripped. The residue of 2-phenyl-3-(dimethylamino)acrolein was dissolved in about 350 mL of ethanol and 0.75 mol of hydrazine hydrate was added. The mixture was stirred at room temperature 18 hr and the solid product was filtered off. It was recrystallized from ethanol to yield 35g of 4-phenyl-1H-pyrazole.
Quantity
84 mL
Type
reactant
Reaction Step One
[Compound]
Name
81g
Quantity
1.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
M Pitucha, U Kosikowska, L Urszula… - Medicinal …, 2011 - ingentaconnect.com
N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have … -naphthyl)-3-amino-5-hydroxy-4- phenyl-1H-pyrazole-1-carboxamide 2f, was the most effective …
Number of citations: 14 www.ingentaconnect.com
Y Tu, Q Chen, S Wang, A Uri, X Yang, J Chu, J Chen… - RSC …, 2016 - pubs.rsc.org
A series of lipoic acid (LA) and 4-phenyl-1H-pyrazole hybrids as bifunctional Rho-associated kinase (ROCK) inhibitors were designed, synthesized and evaluated. Compound 15 is …
Number of citations: 11 pubs.rsc.org
J Zhang, DJ Tan, T Wang, SS Jing, Y Kang… - Journal of Molecular …, 2017 - Elsevier
… 3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazole was more better and broader inhibitory effect on Cytospora sp., C. gloeosporioides, A. solani and Fusarium solani with IC 50 …
Number of citations: 8 www.sciencedirect.com
C Fernández-Fernández, N Jagerovic, I Alkorta… - ARKIVOC, 2008 - arkat-usa.org
The synthesis, NMR study and X-ray structure determination of the title compound are reported together with B3LYP/6-311++ G** calculations. The chemical shifts have been compared …
Number of citations: 4 www.arkat-usa.org
SB Nosachev, NA Shchurova, EA Tyrkova… - Russian Journal of …, 2009 - Springer
… of 5-bromo- or 5-nitro-4-phenyl-1Hpyrazole, respectively [3]. … 4-phenyl-1H-pyrazole-5-carbonitriles IV and V (Scheme 1). … in situ by treatment of 4-phenyl-1H-pyrazole5-carbonitriles IV …
Number of citations: 5 link.springer.com
J Zhai, C Gu, J Jiang, S Zhang, D Liao… - Chinese Journal of …, 2013 - Wiley Online Library
A one‐pot approach to ethyl 1,4,5‐triaryl‐1H‐pyrazole‐3‐carboxylates has been developed in moderate to high yields. The tert‐BuOLi‐mediated Claisen condensation of 1,2‐…
Number of citations: 8 onlinelibrary.wiley.com
AA Kaczor, T Wróbel, Z Karczmarzyk, W Wysocki… - Journal of Molecular …, 2013 - Elsevier
… of N-ethoxycarbonylmethyl-3-amino-5-oxo-4-phenyl-1H-pyrazole-1-carboxamide and N-butyl-3-amino-5-oxo-4-phenyl-1H-pyrazole-1-carboxamide [31]. The computed structure of 5 …
Number of citations: 11 www.sciencedirect.com
S Naveen, K Kumara, AD Kumar, KA Kumar… - Journal of Molecular …, 2021 - Elsevier
An effective route for the direct synthesis of substituted pyrazole through 3+2 annulation method was described. (E)-ethyl 2-benzylidene-3-oxobutanoate was prepared from ethyl …
Number of citations: 22 www.sciencedirect.com
J Olguín, S Brooker - New Journal of Chemistry, 2011 - pubs.rsc.org
… -formyl-3-(2′-tetrahydropyranyloxymethyl)-4-phenyl-1-(tetrahydropyran-2-yl)pyrazole (28), should facilitate access to new, asymmetric, imine ligands based on a 4-phenyl-1H-pyrazole …
Number of citations: 22 pubs.rsc.org
AA Fedorov, SE Duisenbaev, VV Razin… - Russian Journal of …, 2007 - Springer
… Note also that the signals of C3 and C5 atoms in the spectrum of 4-phenyl-1H-pyrazole V appear at 141.0 and 142.2 ppm respectively, whereas in going to 4-methoxycarbonyl-1H-…
Number of citations: 12 link.springer.com

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